molecular formula C25H26N4O B5209024 4-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)pyridine

4-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)pyridine

Cat. No. B5209024
M. Wt: 398.5 g/mol
InChI Key: BHHDSICRVAYHGS-UHFFFAOYSA-N
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Description

4-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)pyridine, commonly known as MMNP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MMNP is a pyridine-based compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of MMNP is not fully understood. However, it is believed that MMNP exerts its therapeutic effects by interacting with specific targets in cells. MMNP has been shown to interact with various proteins, including tubulin, which is involved in cell division, and alpha-synuclein, which is involved in Parkinson's disease.
Biochemical and Physiological Effects:
MMNP has been shown to have various biochemical and physiological effects. MMNP has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and reduce the toxicity of amyloid-beta peptides and alpha-synuclein. MMNP has also been shown to inhibit the activity of acetylcholinesterase, which is involved in Alzheimer's disease, and increase the levels of dopamine, which is involved in Parkinson's disease.

Advantages and Limitations for Lab Experiments

MMNP has several advantages for lab experiments. MMNP is stable and can be easily synthesized using various methods. MMNP is also soluble in various solvents, which makes it easy to use in lab experiments. However, MMNP has some limitations for lab experiments. MMNP is a relatively new compound, and its mechanism of action is not fully understood. MMNP is also expensive to synthesize, which limits its use in large-scale experiments.

Future Directions

There are several future directions for research on MMNP. One direction is to further investigate the mechanism of action of MMNP. Another direction is to investigate the potential therapeutic applications of MMNP in other diseases, such as Huntington's disease and multiple sclerosis. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing MMNP. Overall, MMNP has shown great potential for therapeutic applications, and further research could lead to the development of new treatments for various diseases.

Synthesis Methods

MMNP can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, the Sonogashira coupling reaction, and the Buchwald-Hartwig amination reaction. The most commonly used method for synthesizing MMNP is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromo-1-(3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl)methyl-4-piperidine with pyridine boronic acid in the presence of a palladium catalyst.

Scientific Research Applications

MMNP has shown potential therapeutic applications in various fields of research, including cancer treatment, Alzheimer's disease, and Parkinson's disease. MMNP has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. MMNP has also been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease, and reduce the toxicity of alpha-synuclein, which is associated with Parkinson's disease.

properties

IUPAC Name

4-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O/c1-30-24-5-4-20-14-22(3-2-21(20)15-24)25-23(16-27-28-25)17-29-12-8-19(9-13-29)18-6-10-26-11-7-18/h2-7,10-11,14-16,19H,8-9,12-13,17H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHDSICRVAYHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=C(C=NN3)CN4CCC(CC4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]pyridine

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